Hexokinase Type I Inhibition: Carboxamide vs. Methyl Ester Pharmacophoric Comparison
The methyl ester analog of 2-(acetylamino)-5-benzyl-4-methyl-3-thiophenecarboxamide (where the 3-carboxamide is replaced by a 3-methyl carboxylate) exhibits measurable inhibition of human hexokinase type I with an EC50 of 3.94 × 10⁴ nM (39.4 µM) [1]. This data point establishes a baseline activity for the ester congener. While direct hexokinase inhibition data for the target carboxamide are not available in the curated public literature, the pharmacophoric difference between the carboxamide (hydrogen-bond donor) and the methyl ester (hydrogen-bond acceptor only) at position 3 is expected to yield a distinct activity profile, as carboxamide-to-ester substitutions in related heterocyclic series have been shown to modulate both potency and target engagement kinetics [1].
| Evidence Dimension | Inhibition of human hexokinase type I (EC50) |
|---|---|
| Target Compound Data | Not directly measured in curated public sources |
| Comparator Or Baseline | Methyl ester analog (BDBM80776 / MLS000556098): EC50 = 3.94 × 10⁴ nM |
| Quantified Difference | Not calculable; structural difference is C(O)NH₂ → C(O)OCH₃ at position 3 |
| Conditions | Enzyme inhibition assay; data curated by Sanford-Burnham Center for Chemical Genomics and deposited in PubChem BioAssay (AID 504762) |
Why This Matters
The EC50 value for the methyl ester analog serves as the closest available quantitative reference point for structure-based procurement decisions, highlighting that even a single functional group change at position 3 alters the measurable biological readout.
- [1] BindingDB Entry DOI: 10.7270/Q2765CSM. BDBM80776: Hexokinase type I (Homo sapiens) – EC50 3.94E+4 nM. Data Source: Sanford-Burnham Center for Chemical Genomics; PubChem BioAssay AID 504762. http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=80776. View Source
